molecular formula C11H13ClN4 B1427029 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1070165-92-2

2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1427029
CAS No.: 1070165-92-2
M. Wt: 236.7 g/mol
InChI Key: WTEVJXHVPLGUTA-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine Scaffold: Structural Characterization and Electronic Properties

The pyrrolo[2,3-d]pyrimidine core consists of a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyrimidine ring (six-membered, nitrogen-containing). This scaffold exhibits planar geometry, as evidenced by crystallographic studies of structurally related compounds. For example, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine demonstrates near-planar alignment between the pyrrole (N1/C2-C5) and pyrimidine (N2/N3/C1/C2/C5/C6) rings, with a dihedral angle of 0.79° between them.

Key electronic features include:

  • Conjugated π-system : Delocalization across the fused rings enhances stability and reactivity.
  • Heteroatom interactions : Nitrogen atoms at positions 1, 2, and 3 participate in hydrogen bonding and π-π stacking.
  • Electron-withdrawing groups : Chlorine substitution (e.g., at position 2) increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution.

Table 1: Bond Lengths in Pyrrolo[2,3-d]pyrimidine Derivatives

Bond Type Length (Å) Source
C–N (pyrrole) 1.36–1.41
C–Cl (position 2) 1.76
N–C (pyrimidine) 1.32–1.35

Substituent Analysis: Positional Effects of 2-Chloro and 4-Piperidinyl Groups

The 2-chloro and 4-piperidinyl substituents critically influence the molecule’s electronic and steric properties.

2-Chloro Substituent

  • Electronic impact : The electron-withdrawing chlorine atom at position 2 deactivates the adjacent carbon, directing electrophilic substitution to other positions.
  • Reactivity : Facilitates nucleophilic displacement reactions, enabling functionalization at position 2 (e.g., Suzuki coupling).

4-Piperidinyl Substituent

  • Steric effects : The piperidin-1-yl group introduces steric bulk, potentially limiting rotation and influencing conformational dynamics.
  • Hydrogen bonding : The piperidine nitrogen can participate in intermolecular interactions, as seen in crystallographic dimers.

Table 2: Substituent Effects on Reactivity and Stability

Substituent Position Effect on Reactivity Conformational Impact
Chlorine 2 Enhances electrophilicity Minimal steric hindrance
Piperidin-1-yl 4 Steric shielding Restricts rotation

Conformational Dynamics: Influence of Substituents on Molecular Geometry

The substituents modulate the molecule’s conformational flexibility and intermolecular interactions.

Planarity and Ring Fusing

The pyrrolo[2,3-d]pyrimidine core remains planar due to aromatic stabilization. Crystallographic data for 4-chloro-1H-pyrrolo[2,3-d]pyrimidine reveal:

  • Pyrrole-pyrimidine alignment : Near-planar geometry with minimal deviation from coplanarity.
  • Hydrogen bonding : N–H···N interactions between adjacent molecules form inversion dimers, stabilizing the planar conformation.

Piperidinyl Group Conformation

The piperidin-1-yl group adopts a chair conformation, as observed in related piperidine derivatives. This conformation:

  • Minimizes steric strain : Allows optimal positioning for intermolecular interactions.
  • Restricts rotation : Limits torsional freedom, influencing binding affinity in biological systems.

Table 3: Conformational Parameters

Parameter Value/Description Source
Pyrrole-pyrimidine dihedral angle 0.79°
Piperidine chair conformation Axial/eq preference
Intermolecular hydrogen bonding N–H···N (2.09 Å)

Properties

IUPAC Name

2-chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c12-11-14-9-8(4-5-13-9)10(15-11)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVJXHVPLGUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2C=CN3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines, biaryl compounds, and oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Cancer Research

One of the primary applications of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its role as a selective inhibitor of the protein kinase B (PKB), also known as Akt. PKB is a crucial player in the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancers.

Case Study: Inhibition of PKB

Research has demonstrated that derivatives of this compound exhibit potent ATP-competitive inhibition of PKB, with selectivity over other kinases like PKA. For instance, a study reported that modifications to the compound led to increased selectivity and potency against PKBβ, showing up to 150-fold selectivity compared to PKA . The compound's ability to modulate biomarkers related to PKB signaling in vivo suggests its potential for therapeutic intervention in cancer treatment.

Neuropharmacology

The piperidine moiety in the structure lends itself to exploration in neuropharmacological contexts. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties.

Research Findings

Studies indicate that piperidine derivatives can influence dopamine and serotonin receptors, leading to potential applications in treating neurological disorders such as depression and schizophrenia. The specific interactions of this compound with these receptors remain an area for further exploration.

Drug Development

The synthesis and optimization of this compound have been subjects of patent filings, indicating its pharmaceutical relevance. Various synthetic routes have been established to produce this compound efficiently, highlighting its importance as a lead compound for further drug development .

Table: Synthesis Pathways

Synthesis MethodKey StepsYield
Method AStep 1: Chlorination
Step 2: Piperidine addition
High
Method BStep 1: Formation of pyrrolo ring
Step 2: Substitution with piperidine
Moderate

Antitumor Activity

Preclinical studies have shown that compounds derived from or related to this compound effectively inhibit tumor growth in xenograft models. The ability to modulate key pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.

Selectivity and Efficacy

The selectivity profile of this compound is critical for minimizing off-target effects commonly associated with kinase inhibitors. Research has shown that certain analogs maintain high selectivity for PKB while exhibiting low toxicity profiles in normal cells .

Mechanism of Action

The mechanism of action of 2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases or other enzymes. The compound can inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Piperidinyl vs.
  • Antifolate Activity : LY231514’s glutamic acid chain enables polyglutamation, enhancing inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

Position 2 Substitutions

Compound Substituent at Position 2 Molecular Weight (g/mol) Key Properties Reference
This compound Chlorine 250.73 Intermediate for kinase inhibitors
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Chlorine 189.60 Synthetic precursor for antiviral agents
2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Methylthio 231.72 Not reported (commercially available)

Key Observations :

  • Chlorine at position 2 is common in intermediates for kinase inhibitors (e.g., Ruxolitinib, Baricitinib) .
  • Dichloro derivatives (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) serve as precursors for further functionalization .

Position 7 Substitutions

Compound Substituent at Position 7 Molecular Weight (g/mol) Key Applications Reference
This compound Hydrogen 250.73 Kinase inhibitor intermediate
7-Methyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Methyl 232.30 Not specified (structural studies)
7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Benzyl 278.14 Synthetic intermediate

Key Observations :

  • Methyl or benzyl groups at position 7 improve stability and modulate lipophilicity .
  • Unsubstituted 7H derivatives (e.g., target compound) are often intermediates in drug synthesis .

Scaffold Replacements (SAR Studies)

highlights scaffold flexibility in antiviral agents:

Scaffold Example Compound EC90 (µM) vs. ZIKV CC50 (µM)
7H-Pyrrolo[2,3-d]pyrimidine Compound 1 26.8 >50
9H-Purine Compound 30 12.4 49.3
1H-Pyrazolo[3,4-d]pyrimidine Compound 31 18.9 >50

Key Findings :

  • Purine and pyrazolo[3,4-d]pyrimidine scaffolds retain antiviral activity but with reduced cytotoxicity compared to pyrrolo[2,3-d]pyrimidines .

Biological Activity

Overview

2-Chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolopyrimidine core structure, with significant implications for cancer therapy due to its interactions with specific kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

The primary mode of action of this compound involves the inhibition of kinase activity associated with ALK and ROS1. This inhibition disrupts signaling pathways that are crucial for cancer cell survival and proliferation, leading to apoptosis in affected cells .

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound has been reported to induce apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2315.2Induces apoptosis via caspase activation
HeLa3.8Inhibition of ALK/ROS1 signaling pathways
HepG24.5Upregulation of Bax; downregulation of Bcl-2

Case Studies

In a notable study involving xenograft models, the administration of this compound resulted in significant tumor regression in nude mice, demonstrating its potential as a therapeutic agent in vivo . The compound was administered at doses that were well-tolerated, reinforcing its safety profile alongside efficacy.

Synthetic Routes and Preparation

The synthesis of this compound typically follows a multi-step process that includes:

  • Formation of the Pyrrolopyrimidine Core : This step involves cyclization reactions using precursors like 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
  • Piperidine Substitution : The final step includes nucleophilic substitution reactions where piperidine is introduced at the appropriate position under basic conditions .

Comparison with Related Compounds

Compared to other pyrrolopyrimidine derivatives, this compound stands out due to its specific substitution pattern that enhances both its reactivity and biological activity. For instance, compounds like pyrano[2,3-d]pyrimidine derivatives have shown similar biological activities but often lack the specificity exhibited by this compound towards ALK and ROS1 .

Table 2: Comparison with Similar Compounds

Compound Target Kinases Selectivity
This compoundALK, ROS1High
Pyrano[2,3-d]pyrimidine DerivativesVariousModerate
PyrimidopyrimidinesMultipleVariable

Q & A

Q. Tables

Kinase Inhibition Profile of Analogous Compounds
Kinase
EGFR
VEGFR2
Her2
Synthetic Optimization Parameters
Parameter
Reaction Time
Temperature
Amine Equivalents
Yield Range

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

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